molecular formula C10H13NO3 B2442571 4-Ethoxy-3-methoxybenzaldehyde oxime CAS No. 81259-53-2

4-Ethoxy-3-methoxybenzaldehyde oxime

Cat. No. B2442571
CAS RN: 81259-53-2
M. Wt: 195.218
InChI Key: IMUTXONCNANTKW-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxybenzaldehyde oxime is a synthetic compound with potential applications in various fields of research and industry. It is a derivative of vanillin . The compound is a white to light yellow powder or crystalline material .


Synthesis Analysis

The synthesis of 3-Ethoxy-4-methoxybenzaldehyde, a similar compound, involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline . Another method involves dissolving sodium hydroxide in water, adding isovanillin, tetrabutylammonium fluoride, and ethyl bromide, and stirring the reaction at 25°C for 4 hours .


Molecular Structure Analysis

The molecular formula of 4-Ethoxy-3-methoxybenzaldehyde oxime is C10H13NO3. The InChI code is 1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-6H,3,7H2,1-2H3 .


Physical And Chemical Properties Analysis

The melting point of 3-Ethoxy-4-methoxybenzaldehyde oxime is 98 °C and the predicted boiling point is 298.5±30.0 °C. The predicted density is 1.09±0.1 g/cm3 . It is soluble in methanol .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is air sensitive and should be stored in a tightly sealed container, away from oxidizing agents and air .

properties

IUPAC Name

(NE)-N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-9-5-4-8(7-11-12)6-10(9)13-2/h4-7,12H,3H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUTXONCNANTKW-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-methoxybenzaldehyde oxime

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